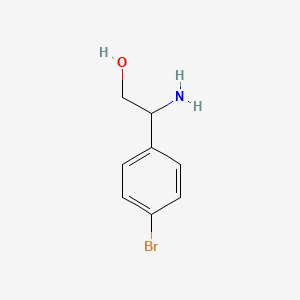

2-Amino-2-(4-bromophenyl)ethanol

CAS No.: 201403-02-3

Cat. No.: VC4597949

Molecular Formula: C8H10BrNO

Molecular Weight: 216.078

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 201403-02-3 |

|---|---|

| Molecular Formula | C8H10BrNO |

| Molecular Weight | 216.078 |

| IUPAC Name | 2-amino-2-(4-bromophenyl)ethanol |

| Standard InChI | InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 |

| Standard InChI Key | KTNHFPRYCCCOQV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(CO)N)Br |

Introduction

2-Amino-2-(4-bromophenyl)ethanol is a compound that exists in two enantiomeric forms: (R)-2-amino-2-(4-bromophenyl)ethanol and (S)-2-amino-2-(4-bromophenyl)ethanol. This compound is characterized by its molecular formula, C8H10BrNO, and molecular weight of approximately 216.07 g/mol for both enantiomers . It is a significant intermediate in organic synthesis, particularly in the production of pharmaceuticals and other bioactive molecules.

Chemical Synonyms

Synthesis and Applications

2-Amino-2-(4-bromophenyl)ethanol can be synthesized through various methods involving the reaction of appropriate starting materials such as 4-bromobenzaldehyde with ammonia or amines in the presence of reducing agents. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its reactive functional groups.

Hydrochloride Salt of (R)-Enantiomer

| Property | (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride |

|---|---|

| CAS | 1916569-82-8 |

| Molecular Formula | C8H11BrClNO |

| Molecular Weight | 252.53 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume